![molecular formula C30H27N3O B3831866 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol](/img/structure/B3831866.png)
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol
Overview
Description
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is a complex organic compound that features both diphenylamino and diphenyl-imidazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of a suitable catalyst.
Attachment of the diphenylamino group: This step may involve the reaction of diphenylamine with an appropriate halogenated precursor.
Formation of the final product: The final step could involve the coupling of the intermediate products under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-one: Similar structure but with a ketone group.
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-amine: Similar structure but with an amine group.
Uniqueness
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its antimicrobial and anticancer properties, as well as its antioxidant activity.
Chemical Structure
The compound's chemical formula is with a molecular weight of approximately 290.35 g/mol. The structure features an imidazole ring, which is known for its biological significance and versatility in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, related imidazole derivatives have demonstrated significant activity against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study involving substituted imidazole ligands revealed that their metal complexes exhibited enhanced antimicrobial properties compared to the ligands alone. This suggests that similar modifications to this compound could potentially increase its efficacy against resistant bacterial strains .
Anticancer Activity
The anticancer potential of compounds containing imidazole moieties has been extensively studied. A notable investigation synthesized various imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).
Findings:
- Cytotoxicity : Many derivatives showed significant cytotoxicity against HT-29 cells, with some compounds inducing DNA fragmentation.
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and promote apoptosis in cancer cells .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH assay is commonly employed to evaluate the antioxidant capacity of compounds.
Experimental Results:
In a comparative study, the antioxidant activity of various synthesized compounds was assessed. The results indicated that some imidazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like Trolox .
Table of Biological Activities
Properties
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(N-phenylanilino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O/c34-28(22-33(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-32-23-31-29(24-13-5-1-6-14-24)30(32)25-15-7-2-8-16-25/h1-20,23,28,34H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZEJPSYQJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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